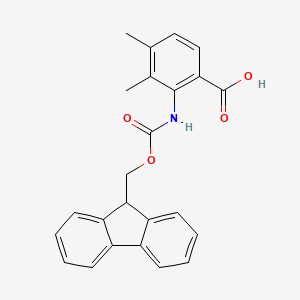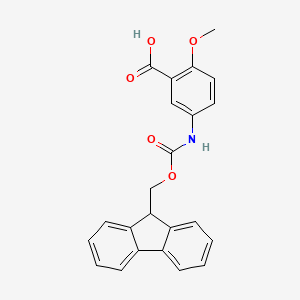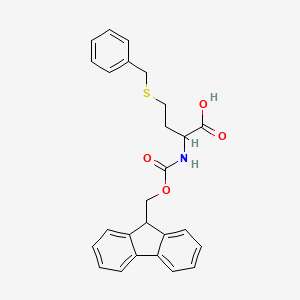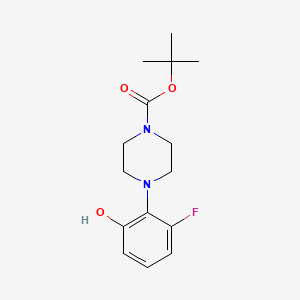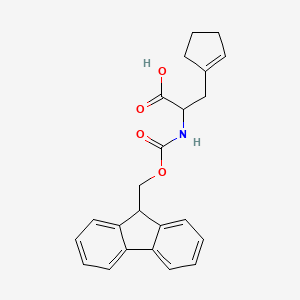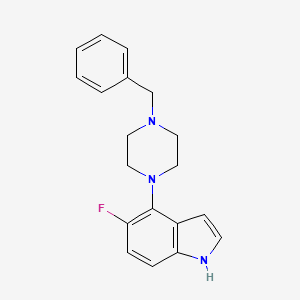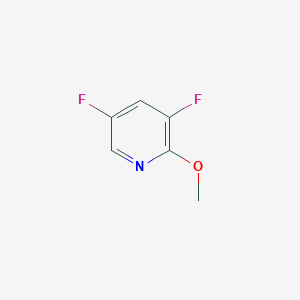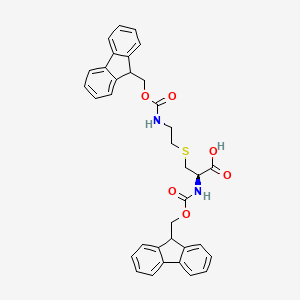
Di-Fmoc-S-(2-aminoethyl)-L-cysteine
Overview
Description
Di-Fmoc-S-(2-aminoethyl)-L-cysteine is a synthetic derivative of the amino acid L-cysteine. It is characterized by the presence of two fluorenylmethyloxycarbonyl (Fmoc) protecting groups attached to the sulfur atom and the aminoethyl side chain. This compound is often used in peptide synthesis and other biochemical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-Fmoc-S-(2-aminoethyl)-L-cysteine typically involves the protection of the amino and thiol groups of L-cysteine. The process may include:
Protection of the Amino Group: The amino group of L-cysteine is protected using Fmoc chloride in the presence of a base such as sodium carbonate.
Protection of the Thiol Group: The thiol group is protected using another Fmoc chloride under similar conditions.
Coupling of Aminoethyl Group: The protected L-cysteine is then reacted with an aminoethyl group under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, ensuring high purity and yield. This may include optimization of reaction conditions, use of automated synthesizers, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Di-Fmoc-S-(2-aminoethyl)-L-cysteine can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc groups using bases like piperidine.
Substitution Reactions: The amino and thiol groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides, while the amino group can undergo reduction.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Hydrogen peroxide or iodine.
Major Products
Deprotected Compound: L-cysteine with an aminoethyl group.
Substituted Products: Various derivatives depending on the substituents used.
Oxidized Products: Disulfides or sulfoxides.
Scientific Research Applications
Di-Fmoc-S-(2-aminoethyl)-L-cysteine is used in various scientific research applications, including:
Peptide Synthesis: As a building block in the synthesis of peptides and proteins.
Bioconjugation: For attaching biomolecules to surfaces or other molecules.
Drug Development: As a precursor in the synthesis of potential therapeutic agents.
Biochemical Studies: To study the role of cysteine residues in proteins and enzymes.
Mechanism of Action
The mechanism of action of Di-Fmoc-S-(2-aminoethyl)-L-cysteine involves its ability to participate in peptide bond formation and other biochemical reactions. The Fmoc groups protect the reactive amino and thiol groups during synthesis, allowing for selective deprotection and subsequent reactions. The aminoethyl group can enhance the compound’s reactivity and binding affinity in various applications.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-cysteine: L-cysteine with a single Fmoc protecting group.
Di-Boc-S-(2-aminoethyl)-L-cysteine: Similar compound with Boc (tert-butoxycarbonyl) protecting groups instead of Fmoc.
Fmoc-L-cysteine methyl ester: L-cysteine with an Fmoc group and a methyl ester.
Uniqueness
Di-Fmoc-S-(2-aminoethyl)-L-cysteine is unique due to the presence of two Fmoc groups and an aminoethyl side chain, which provide enhanced protection and reactivity compared to similar compounds. This makes it particularly useful in complex peptide synthesis and other advanced biochemical applications.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32N2O6S/c38-33(39)32(37-35(41)43-20-31-28-15-7-3-11-24(28)25-12-4-8-16-29(25)31)21-44-18-17-36-34(40)42-19-30-26-13-5-1-9-22(26)23-10-2-6-14-27(23)30/h1-16,30-32H,17-21H2,(H,36,40)(H,37,41)(H,38,39)/t32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOLNMFTKFRJEO-YTTGMZPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCSCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCSC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H32N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid](/img/structure/B1390302.png)
![3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride](/img/structure/B1390303.png)
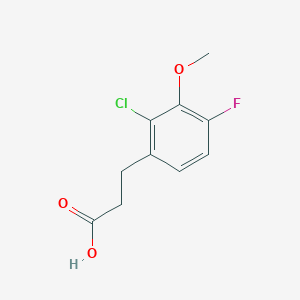

![2-Bromo-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B1390308.png)
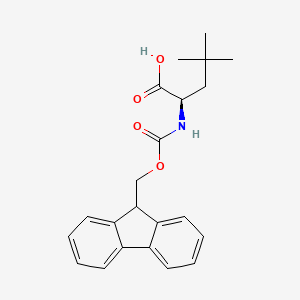
![Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid](/img/structure/B1390311.png)
